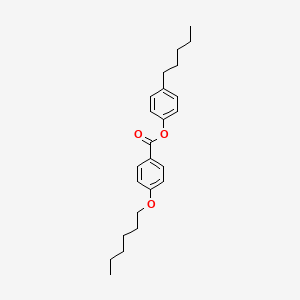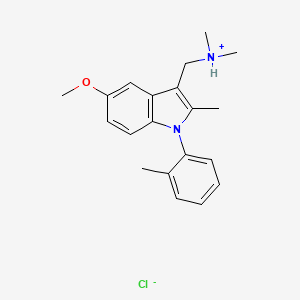![molecular formula C38H62O3S2 B13735757 Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl- CAS No. 4142-74-9](/img/structure/B13735757.png)
Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups, ether linkages, and thioether functionalities, making it a versatile compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] typically involves the reaction of 4-methyl-6-nonylphenol with 2,2’-oxybis(2,1-ethanediylthiomethylene) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques, such as distillation and chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The thioether linkages can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Nitro, sulfo, and halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The thioether linkages can interact with thiol-containing enzymes, potentially modulating their activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes, influencing membrane stability and function.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-
Uniqueness
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is unique due to its combination of phenolic, ether, and thioether functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Propiedades
Número CAS |
4142-74-9 |
|---|---|
Fórmula molecular |
C38H62O3S2 |
Peso molecular |
631.0 g/mol |
Nombre IUPAC |
2-[2-[2-[(2-hydroxy-5-methyl-3-nonylphenyl)methylsulfanyl]ethoxy]ethylsulfanylmethyl]-4-methyl-6-nonylphenol |
InChI |
InChI=1S/C38H62O3S2/c1-5-7-9-11-13-15-17-19-33-25-31(3)27-35(37(33)39)29-42-23-21-41-22-24-43-30-36-28-32(4)26-34(38(36)40)20-18-16-14-12-10-8-6-2/h25-28,39-40H,5-24,29-30H2,1-4H3 |
Clave InChI |
ZHEOXZXROVDONK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC(=C1)C)CSCCOCCSCC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)

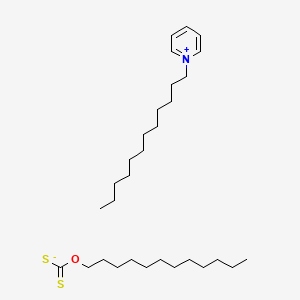
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)

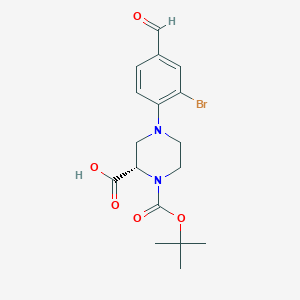
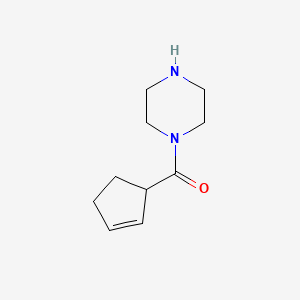

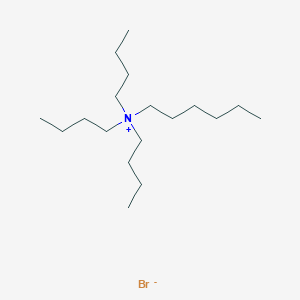

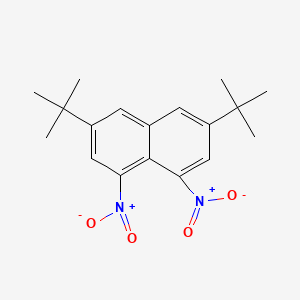
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
